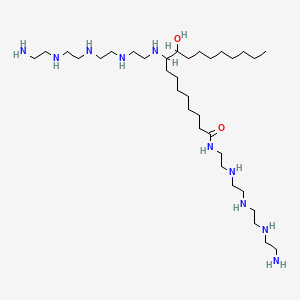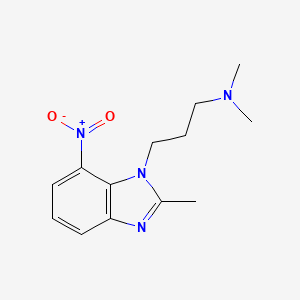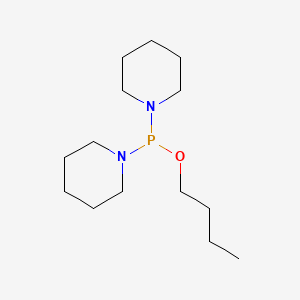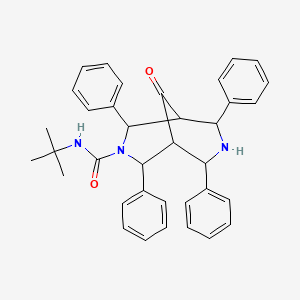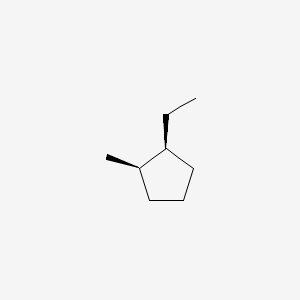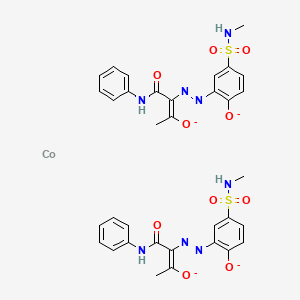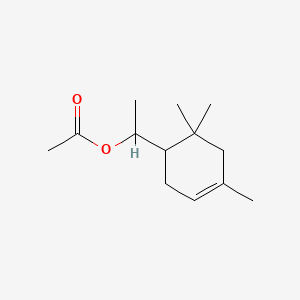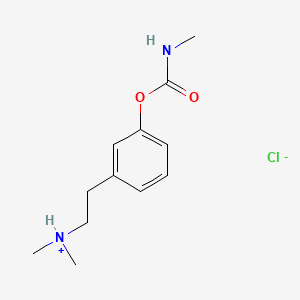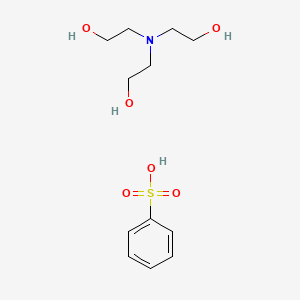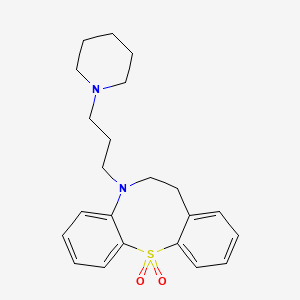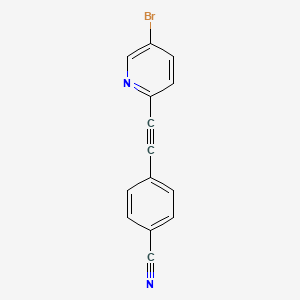
4-(5-Bromopyridine-2-ylethynyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromopyridine-2-ylethynyl)benzonitrile is an organic compound with the molecular formula C14H7BrN2 It is a derivative of benzonitrile, where the benzene ring is substituted with a 5-bromopyridine-2-ylethynyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridine-2-ylethynyl)benzonitrile typically involves the coupling of 5-bromopyridine-2-ylethynyl with benzonitrile. One common method is the Sonogashira coupling reaction, which involves the use of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromopyridine-2-ylethynyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Bases: Triethylamine, potassium carbonate, and sodium hydroxide are commonly used bases.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM) are frequently used solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new biaryl compound formed by the coupling of this compound with a boronic acid.
Aplicaciones Científicas De Investigación
4-(5-Bromopyridine-2-ylethynyl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromopyridine-2-ylethynyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Chloropyridine-2-ylethynyl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(5-Fluoropyridine-2-ylethynyl)benzonitrile: Similar structure but with a fluorine atom instead of bromine.
4-(5-Iodopyridine-2-ylethynyl)benzonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-(5-Bromopyridine-2-ylethynyl)benzonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific types of chemical reactions, such as nucleophilic substitution, that may not be as readily accessible with other halogen atoms.
Propiedades
Fórmula molecular |
C14H7BrN2 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
4-[2-(5-bromopyridin-2-yl)ethynyl]benzonitrile |
InChI |
InChI=1S/C14H7BrN2/c15-13-6-8-14(17-10-13)7-5-11-1-3-12(9-16)4-2-11/h1-4,6,8,10H |
Clave InChI |
ZXCIBCQICSGRFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#CC2=NC=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


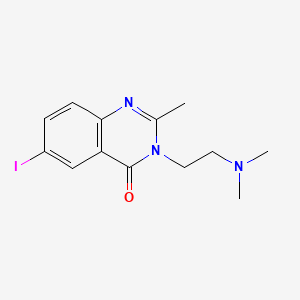
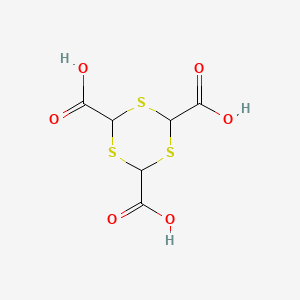
![Cobaltate(1-), [carbonato(2-)-|EO]hydroxy-, hydrogen](/img/structure/B13779391.png)
